molecular formula C16H20N2O5S B6935611 N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide

Cat. No.: B6935611
M. Wt: 352.4 g/mol
InChI Key: MRZHIFLGTBHLJO-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methanesulfonamido group and a hydroxypropyl group attached to a furan ring. Its unique structure suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-11-8-9-14(23-11)16(2,20)10-17-15(19)12-6-4-5-7-13(12)18-24(3,21)22/h4-9,18,20H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZHIFLGTBHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(CNC(=O)C2=CC=CC=C2NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methanesulfonamido group through sulfonation reactions. The hydroxypropyl group is then attached via a nucleophilic substitution reaction, and finally, the furan ring is introduced through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale operations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions using reagents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination, or nitrating agents for introducing nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a biochemical probe or inhibitor.

    Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzoate
  • N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzylamine

Uniqueness

N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-2-(methanesulfonamido)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds

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